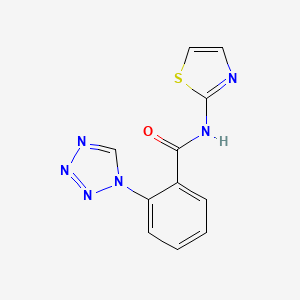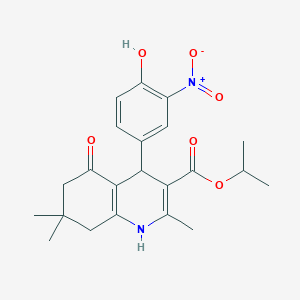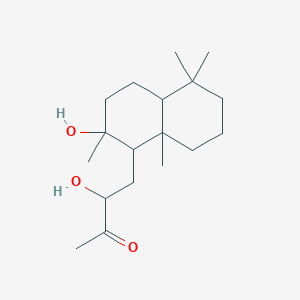![molecular formula C35H25N3O2 B4941731 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole, also known as BPII, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. BPII is a heterocyclic compound that contains both an imidazole and an indole ring, and it has been shown to have a diverse range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is not fully understood, but it is thought to involve the binding of the compound to specific proteins and enzymes. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a high affinity for certain types of proteins, which allows it to selectively target these molecules in biological systems.
Biochemical and Physiological Effects:
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of biochemical and physiological effects. Some of the most notable effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole include its ability to modulate the activity of certain enzymes and proteins, as well as its ability to induce changes in cellular signaling pathways. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a range of diseases and conditions.
実験室実験の利点と制限
One of the main advantages of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to specifically target these molecules in biological systems, which can be useful for studying their function and activity. However, one limitation of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is that it can be difficult to synthesize and purify, which may make it less accessible for some researchers.
将来の方向性
There are many potential future directions for research on 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole. One promising area of research involves the development of new methods for synthesizing and purifying the compound, which could make it more accessible for a wider range of researchers. Additionally, further studies on the biochemical and physiological effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole could lead to the development of new therapeutic applications for the compound. Finally, the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems is an area of research that is likely to continue to grow in the coming years.
合成法
The synthesis of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is a multi-step process that involves the reaction of various starting materials. One of the most common methods for synthesizing 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole involves the reaction of 4,5-bis(4-phenoxyphenyl)-1H-imidazole-2-carboxylic acid with indole-3-carbaldehyde in the presence of a base catalyst. This reaction produces 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a solid product, which can be purified and characterized using various analytical techniques.
科学的研究の応用
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of applications in scientific research. One of the most promising areas of research involves the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to selectively bind to certain proteins and enzymes, which allows it to be used as a tool for visualizing these molecules in live cells and tissues.
特性
IUPAC Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N3O2/c1-3-9-26(10-4-1)39-28-19-15-24(16-20-28)33-34(25-17-21-29(22-18-25)40-27-11-5-2-6-12-27)38-35(37-33)31-23-36-32-14-8-7-13-30(31)32/h1-23,36H,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZSZVDABLZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)


![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)